molecular formula C13H13N3O B14944209 2-Amino-5-ethyl-4-(furan-2-yl)-6-methylnicotinonitrile

2-Amino-5-ethyl-4-(furan-2-yl)-6-methylnicotinonitrile

Cat. No.: B14944209
M. Wt: 227.26 g/mol
InChI Key: JCDCMGVZKWGUFS-UHFFFAOYSA-N
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Description

2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE is an organic compound with a complex structure that includes a pyridine ring, a furan ring, and various functional groups

Preparation Methods

The preparation of 2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE typically involves multi-step synthetic routes. These routes often start with the construction of the pyridine ring, followed by the introduction of the furan ring and other functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized processes to ensure high yield and purity.

Chemical Reactions Analysis

2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperatures and pressures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme interactions, protein binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE can be compared with other similar compounds, such as:

    2-AMINO-5-ETHYL-4-(5-METHYL-2-FURYL)-6-PHENYLNICOTINONITRILE: This compound has a similar structure but includes a phenyl group instead of a methyl group.

    2-AMINO-5-ETHYL-4-(2-FURYL)-6-PROPYLNICOTINONITRILE: This compound has a propyl group instead of a methyl group.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-5-ethyl-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H13N3O/c1-3-9-8(2)16-13(15)10(7-14)12(9)11-5-4-6-17-11/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

JCDCMGVZKWGUFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=C1C2=CC=CO2)C#N)N)C

Origin of Product

United States

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